molecular formula C11H16FN3O4 B8186245 (S)-N-Boc-4(5)-fluoro-histidine

(S)-N-Boc-4(5)-fluoro-histidine

Cat. No.: B8186245
M. Wt: 273.26 g/mol
InChI Key: FFKFEQBIILDPHQ-ZETCQYMHSA-N
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Description

(S)-N-Boc-4(5)-fluoro-histidine is a fluorinated derivative of the amino acid histidine, characterized by a tert-butoxycarbonyl (Boc)-protected α-amino group and a fluorine atom substituted at either the 4- or 5-position of the imidazole ring. This modification introduces steric and electronic effects that can alter the compound’s reactivity, solubility, and interactions in biological systems. Fluorination of histidine’s imidazole ring may influence metal-binding affinity, hydrogen-bonding capacity, or enzymatic activity, making it valuable in peptide engineering, medicinal chemistry, and biochemical studies. The Boc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), enabling selective deprotection for subsequent coupling reactions .

Properties

IUPAC Name

(2S)-3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFEQBIILDPHQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(N=CN1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

The process begins with ethyl 4-aminoimidazole-5-carboxylate (5) , traditionally synthesized via a weeks-long ethanolysis of 5-aminoimidazole-4-carboxamide hydrochloride (4). A breakthrough was achieved using microwave irradiation , reducing reaction time to minutes while maintaining a 54% yield of 5 . Subsequent photochemical fluorination via the Scheimann reaction introduced fluorine at the 4-position, yielding ethyl 4-fluoroimidazole-5-carboxylate (6) .

Diastereoselective Alkylation

The critical step involves alkylating the Schöllkopf bis-lactim ether (3) with a brominated intermediate (8) . Bromination of 4-fluoro-5-hydroxymethylimidazole (8) using PBr₃ in THF at -78°C generated the reactive alkylating agent. Lithiation of 3 with n-BuLi enabled nucleophilic attack by the brominated species, producing the diastereomerically pure adduct (9) in 63–72% yield with >98% diastereomeric excess.

Deprotection and Final Isolation

Cleavage of the bis-lactim ether and MOM protecting group proved challenging due to competing hydrolysis rates. Treatment with 6 M HCl at 110°C for 48 hours yielded a mixture of (S)-4-fluorohistidine and valine, which was separated via derivatization with trifluoroacetic anhydride and flash chromatography. Final saponification provided enantiopure this compound.

Historical Methods and Their Limitations

Prior to the Schöllkopf approach, two primary methods were employed, both hampered by inefficiency and racemization.

Acetamidomalonate Alkylation

Early routes involved alkylating sodium acetamidomalonate with 4-chloromethyl-5-fluoroimidazole, followed by hydrolysis and decarboxylation. This produced racemic 4-fluorohistidine, necessitating enzymatic resolution using acylase—a process that wasted 50% of the material as the undesired D-enantiomer.

Nitro-to-Fluoro Conversion

An alternative pathway reduced protected 4-nitro-L-histidine with zinc, followed by diazotization and UV irradiation. However, poor yields (<30%) and complex purification rendered this method impractical for large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereochemical OutcomeAdvantagesLimitations
Schöllkopf Bis-LactimMicrowave synthesis, alkylation, HCl cleavage63–72>98% (S)-enantiomerHigh enantiopurity, scalableComplex intermediate isolation
AcetamidomalonateAlkylation, enzymatic resolution~50Racemic mixtureSimple starting materialsLow yield, wasteful resolution step
Nitro ReductionZn reduction, diazotization, irradiation<30(S)-enantiomerDirect fluorinationLow yield, technical complexity

The Schöllkopf method outperforms predecessors in yield and stereocontrol, though challenges persist in handling hygroscopic intermediates and optimizing one-pot reactions.

Challenges in Protecting Group Management

The stability of the Boc group under acidic conditions is pivotal. During the Schöllkopf method’s final deprotection, prolonged HCl exposure risked Boc cleavage, necessitating precise reaction control. By contrast, the MOM group’s sensitivity to acid complicated intermediate purification, prompting the adoption of one-pot alkylation-deprotection sequences .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-4(5)-fluoro-histidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for peptide coupling.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluoro group.

    Deprotection Reactions: The major product is the free amine form of histidine.

    Coupling Reactions: Products include peptides or peptide derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(S)-N-Boc-4(5)-fluoro-histidine serves as a versatile building block in organic synthesis. It is employed in the synthesis of complex peptides and other organic molecules due to its ability to undergo various chemical reactions, including:

  • Substitution Reactions : The fluorine atom can be replaced with other functional groups.
  • Deprotection Reactions : The Boc group can be removed to yield free histidine.
  • Coupling Reactions : It can participate in peptide coupling to form larger peptide chains.

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein structure-function relationships. The presence of the fluorine atom alters the electronic properties of the histidine ring, impacting enzyme activity and protein interactions.

Case Study: Enzyme Inhibition

In a study investigating histidine kinase inhibitors, this compound was incorporated into peptide sequences. The modified peptides demonstrated altered binding affinities and inhibitory effects on target enzymes, showcasing the compound's potential in drug design and development .

Medicinal Applications

Drug Development and Diagnostic Tools

This compound is being explored for its potential use in drug development. Its structural modifications allow for enhanced interactions with biological targets, making it a candidate for designing new therapeutic agents.

Case Study: Anticancer Research

In cancer research, this compound derivatives were tested for their ability to induce apoptosis in cancer cells. Results indicated significant apoptosis induction with minimal effects on normal cells, suggesting potential therapeutic applications .

Industrial Applications

Pharmaceutical Production

The compound is also utilized in the pharmaceutical industry for producing fine chemicals and active pharmaceutical ingredients. Its stability during synthesis processes makes it an attractive option for large-scale production.

Mechanism of Action

The mechanism of action of (S)-N-Boc-4(5)-fluoro-histidine involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The Boc protecting group provides stability, allowing the compound to be used in various chemical reactions without degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-4,4-Difluoro-L-Proline

  • Structure : A Boc-protected, 4,4-difluorinated proline derivative with a pyrrolidine ring.
  • Key Data: CAS: 203866-15-3 Formula: C₁₀H₁₅F₂NO₄ Molecular Weight: 251.23 g/mol Fluorine Position: 4,4 on pyrrolidine
  • Applications :
    • Used as a conformationally constrained building block in peptides to modulate secondary structures (e.g., α-helices, β-turns).
    • Enhances metabolic stability and bioavailability in drug candidates via fluorine-induced electronic effects.
  • Difluorination at non-adjacent positions (vs. single fluorine in histidine) introduces distinct steric and electronic profiles .

SP-13786 (UAMC-1110)

  • Structure : A fluorinated pyrrolidine-based FAP (fibroblast activation protein) inhibitor derived from N-Boc-4,4-difluoro-L-proline.
  • Key Data :
    • CAS: 1448440-52-5
    • Formula: C₁₇H₁₄F₂N₄O₂
    • Molecular Weight: 344.32 g/mol
    • Fluorine Position: 4,4 on pyrrolidine
  • Applications: Potent FAP inhibitor with anti-fibrotic and anti-cancer applications. Demonstrates the utility of fluorinated amino acid derivatives in targeted drug design.
  • Contrast with Target Compound: SP-13786’s complex quinoline-carboxamide moiety extends its pharmacological activity beyond peptide synthesis. Hygroscopicity and storage requirements (-20°C, inert atmosphere) highlight stability challenges common to fluorinated compounds .

N-Boc-4,4-Difluoro-D-Proline Methyl Ester

  • Structure : D-isomer of N-Boc-4,4-difluoro-proline with a methyl ester group.
  • Key Data :
    • Fluorine Position: 4,4 on pyrrolidine
    • Stereochemistry: D-configuration (vs. L-proline derivatives).
  • Applications :
    • Used to study chirality-dependent effects in peptide folding and enzyme-substrate interactions.
  • Contrast with Target Compound: The D-configuration reduces compatibility with natural L-amino acid-based peptides, unlike the S-configured histidine derivative. Methyl ester enhances solubility in non-polar solvents, differing from histidine’s polar imidazole .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight Fluorine Position Key Functional Groups Primary Applications
(S)-N-Boc-4(5)-fluoro-histidine Not Available C₁₁H₁₆FN₃O₄ (inferred) ~285.26 (inferred) 4 or 5 (imidazole) Boc, imidazole, fluorine Peptide synthesis, enzyme studies
N-Boc-4,4-difluoro-L-proline 203866-15-3 C₁₀H₁₅F₂NO₄ 251.23 4,4 (pyrrolidine) Boc, pyrrolidine, difluoro Asymmetric synthesis, peptides
SP-13786 1448440-52-5 C₁₇H₁₄F₂N₄O₂ 344.32 4,4 (pyrrolidine) Quinoline, carboxamide FAP inhibition, drug development

Biological Activity

(S)-N-Boc-4(5)-fluoro-histidine is a fluorinated derivative of histidine that has garnered attention in medicinal chemistry and biological research due to its unique properties and potential applications. This article reviews its biological activity, mechanisms of action, and implications in various fields, including medicinal chemistry, protein science, and bacterial inhibition.

This compound is characterized by the presence of a fluorine atom at the 4 or 5 position of the imidazole ring of histidine. The introduction of fluorine can significantly alter the electronic properties of the compound, enhancing its binding affinity to various biological targets. The synthesis typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by selective fluorination at the desired position.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the imidazole ring, affecting its binding affinity and reactivity. This can lead to altered enzyme activity or receptor modulation, making it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated amino acids, including this compound. Research has shown that fluorinated amino acids can be misincorporated into bacterial proteins, leading to toxicity and inhibition of bacterial growth. For instance, studies demonstrated that feeding fluorinated amino acids to bacterial cultures induced cell cycle arrest due to interference with RNA/DNA synthesis .

Case Study: Inhibition of Histidine Kinases

Histidine kinases (HKs) are crucial components in bacterial signaling pathways and have emerged as attractive therapeutic targets against bacterial resistance. Compounds similar to this compound have been shown to inhibit the autophosphorylation activity of various HK proteins, demonstrating significant inhibitory effects on bacterial growth .

CompoundTargetIC50 (µM)Effect
Compound 3CheA0.5Strong inhibition
Compound 4NR II0.8Moderate inhibition
This compoundAlgR1TBDTBD

Physiological Role

Histidine plays several physiological roles across species, including serving as a precursor for histamine synthesis and acting as a buffering agent in physiological pH regulation. The incorporation of fluorinated derivatives like this compound into proteins can potentially alter these functions, leading to novel biological outcomes. For example, studies have shown that high doses of histidine increase plasma levels significantly, indicating its rapid incorporation into metabolic pathways .

Potential Applications in Drug Development

This compound holds promise in drug development due to its ability to enhance selectivity and potency in pharmaceutical compounds. Its unique properties allow for better targeting of enzymes involved in disease processes, particularly in cancer and bacterial infections .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural integrity of (S)-N-Boc-4(5)-fluoro-histidine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to verify regioselective fluorination (4- vs. 5-position) and Boc-protection. For example, 19F^{19}\text{F}-NMR can resolve ambiguity in fluorination position by comparing chemical shifts to known fluorohistidine analogs .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns. Electrospray ionization (ESI) in positive mode is preferred for Boc-protected amino acids.
  • HPLC Purity Assessment : Reverse-phase HPLC with UV detection (210–254 nm) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to ensure ≥95% purity .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ enantioselective fluorination catalysts (e.g., organocatalysts or transition-metal complexes) during histidine modification.
  • Low-Temperature Boc Protection : Conduct Boc-protection at 0–4°C to reduce base-induced racemization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solid-Phase Synthesis : Consider resin-based methods to limit side reactions, followed by cleavage and purification .

Q. What strategies are recommended for resolving discrepancies in fluorohistidine stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests at pH 2–10, monitoring via HPLC and 19F^{19}\text{F}-NMR. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions.
  • Isolation of Degradation Products : Identify byproducts (e.g., Boc-deprotected or defluorinated species) using LC-MS/MS and compare with synthetic standards .

Advanced Research Questions

Q. How does this compound modulate enzyme activity in non-heme iron-dependent systems, such as OvoA or EgtB?

  • Methodological Answer :

  • Kinetic Isotope Effect (KIE) Studies : Compare kcat/KMk_{\text{cat}}/K_M for native histidine vs. fluorinated analogs to assess electronic effects on catalysis. Use stopped-flow spectroscopy to monitor intermediate formation .
  • Computational Modeling : Perform density functional theory (DFT) calculations to evaluate fluorine’s impact on transition-state stabilization and metal coordination .

Q. What experimental designs can distinguish between 4-fluoro and 5-fluoro regioisomers in catalytic applications?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., histidine decarboxylase) to resolve fluorination position in the active site.
  • Fluorine-Specific Probes : Use 19F^{19}\text{F}-NMR relaxation experiments or fluorine-protein NOE interactions to map binding orientation .

Q. How can researchers reconcile contradictions in reported fluorohistidine bioactivity across cell-based vs. cell-free assays?

  • Methodological Answer :

  • Membrane Permeability Assays : Quantify intracellular uptake using radiolabeled 3H^{3}\text{H}- or 14C^{14}\text{C}-histidine analogs. Compare with Boc-deprotected analogs to assess the impact of Boc groups on permeability .
  • Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to track fluorohistidine incorporation into nascent proteins vs. free pools .

Data Management & Reproducibility

Q. What frameworks ensure rigorous data documentation for fluorohistidine studies?

  • Methodological Answer :

  • FAIR Principles : Adhere to Findable, Accessible, Interoperable, and Reusable guidelines. Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemSpider .
  • Electronic Lab Notebooks (ELNs) : Record reaction conditions, purification gradients, and instrument parameters (e.g., HPLC column lot numbers) to enable replication .

Q. How can conflicting literature on fluorohistidine’s metabolic incorporation be systematically reviewed?

  • Methodological Answer :

  • Systematic Review Protocols : Apply PICO framework:
  • Population : Enzymes or cell lines using histidine-dependent pathways.
  • Intervention : this compound.
  • Comparison : Native histidine or other fluorinated analogs.
  • Outcome : Catalytic efficiency, protein incorporation rates.
  • Use SciFinder or Reaxys filters to exclude non-peer-reviewed sources (e.g., patents, supplier data) .

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